molecular formula C16H16N2O B7470546 N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide

N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide

Cat. No. B7470546
M. Wt: 252.31 g/mol
InChI Key: HXWOGWYLKVBTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as PIM447, is a small molecule inhibitor of the PIM kinase family. PIM kinases are a group of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and differentiation. The overexpression of PIM kinases has been linked to the development and progression of various types of cancer, making them an attractive therapeutic target.

Mechanism of Action

N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide works by selectively inhibiting the activity of PIM kinases, which are known to promote cell survival and proliferation. By blocking the activity of these kinases, N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide induces apoptosis (programmed cell death) in cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have other biochemical and physiological effects. It has been reported to enhance the efficacy of chemotherapy and radiotherapy, making it a potential combination therapy option. N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has also been shown to have anti-inflammatory effects, suggesting its potential use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its selectivity for PIM kinases, which minimizes off-target effects. It is also relatively easy to synthesize and has good solubility, making it suitable for in vitro and in vivo experiments. However, one limitation of N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide research. One area of interest is the development of combination therapies with N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide and other anti-cancer agents, such as immunotherapies or targeted therapies. Another potential direction is the investigation of N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in other disease models, such as inflammatory diseases or neurodegenerative disorders. Additionally, further research is needed to optimize the dosing and administration of N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide for maximum efficacy and safety.

Synthesis Methods

The synthesis of N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide involves the reaction of 3-bromopyridine with 2,3-dihydro-1H-indene-5-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with N-methylmorpholine to obtain the final compound.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied in preclinical models of cancer, showing promising results in inhibiting the growth and survival of cancer cells. It has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, multiple myeloma, prostate, breast, and lung cancer.

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16(18-11-12-3-2-8-17-10-12)15-7-6-13-4-1-5-14(13)9-15/h2-3,6-10H,1,4-5,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWOGWYLKVBTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide

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